6-Bromoisoquinoline hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoisoquinoline hydrate is a halogenated heterocyclic compound with the molecular formula C9H6BrN · H2O. It is a derivative of isoquinoline, where a bromine atom is substituted at the 6th position of the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline hydrate typically involves the bromination of isoquinoline. One common method is the use of sulfuric acid as a solvent for the bromination process. The reaction is carried out by adding glycerol dropwise to a mixture of isoquinoline and bromine in sulfuric acid, maintaining the temperature at 140-145°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoisoquinoline hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: Copper-catalyzed hydrolysis of 6-Bromoisoquinoline can produce hydroxyisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium sulfide or dry ice can be used to replace the bromine atom.
Hydrolysis: Copper (II) complexes are used as catalysts in the hydrolysis reactions.
Major Products Formed:
Hydroxyisoquinoline Derivatives: These are formed through the hydrolysis of 6-Bromoisoquinoline.
Wissenschaftliche Forschungsanwendungen
6-Bromoisoquinoline hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Bromoisoquinoline hydrate involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in various chemical interactions, influencing the activity of the target molecules. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromoisoquinoline
- 4-Bromoisoquinoline
- 5-Bromoisoquinoline
- 6-Chloroquinoline
- 6-Methylquinoline
Comparison: 6-Bromoisoquinoline hydrate is unique due to the specific position of the bromine atom on the isoquinoline ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs. For example, 7-Bromoisoquinoline and 4-Bromoisoquinoline have bromine atoms at different positions, which can affect their interaction with other molecules and their overall properties .
Eigenschaften
Molekularformel |
C9H8BrNO |
---|---|
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
6-bromoisoquinoline;hydrate |
InChI |
InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2 |
InChI-Schlüssel |
CCJJCUAAVVDVNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)C=C1Br.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.